Cas no 2138355-49-2 (ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate)

ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate 化学的及び物理的性質
名前と識別子
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- ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate
- EN300-1105070
- 2138355-49-2
-
- インチ: 1S/C14H24O4/c1-5-7-11(15)9-12(14(17)18-6-2)13(16)8-10(3)4/h10,12H,5-9H2,1-4H3
- InChIKey: JZRVEKACBZVECX-UHFFFAOYSA-N
- SMILES: O=C(CC(C)C)C(C(=O)OCC)CC(CCC)=O
計算された属性
- 精确分子量: 256.16745924g/mol
- 同位素质量: 256.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 10
- 複雑さ: 294
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 60.4Ų
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105070-1.0g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 1g |
$1286.0 | 2023-06-10 | ||
Enamine | EN300-1105070-2.5g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 2.5g |
$2520.0 | 2023-10-27 | |
Enamine | EN300-1105070-10.0g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 10g |
$5528.0 | 2023-06-10 | ||
Enamine | EN300-1105070-0.05g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 0.05g |
$1080.0 | 2023-10-27 | |
Enamine | EN300-1105070-5.0g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 5g |
$3728.0 | 2023-06-10 | ||
Enamine | EN300-1105070-10g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 10g |
$5528.0 | 2023-10-27 | |
Enamine | EN300-1105070-0.1g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 0.1g |
$1131.0 | 2023-10-27 | |
Enamine | EN300-1105070-0.25g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 0.25g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1105070-0.5g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 0.5g |
$1234.0 | 2023-10-27 | |
Enamine | EN300-1105070-5g |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate |
2138355-49-2 | 95% | 5g |
$3728.0 | 2023-10-27 |
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
ethyl 2-(3-methylbutanoyl)-4-oxoheptanoateに関する追加情報
Ethyl 2-(3-Methylbutanoyl)-4-Oxoheptanoate (CAS No. 2138355-49-2): A Comprehensive Overview
Ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate (CAS No. 2138355-49-2) is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound is characterized by its unique structure, which includes an ester group, a ketone group, and a branched alkyl chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.
The structure of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate can be represented as follows: C13H22O4. The compound features a seven-carbon chain with an ester group at the second carbon and a ketone group at the fourth carbon. Additionally, there is a branched methyl group attached to the third carbon of the heptanoyl moiety. This structural complexity contributes to its diverse reactivity and potential biological activities.
In recent years, research on ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate has also been investigated for its antimicrobial activity. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study, published in the Journal of Antibiotics, highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death. These findings suggest that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate could be developed into novel antibiotics to combat multidrug-resistant bacterial infections.
The synthesis of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate involves several steps and requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of ethyl 4-oxoheptanoate with 3-methylbutyric acid in the presence of a suitable catalyst. This reaction typically proceeds via a Claisen condensation mechanism, followed by esterification to form the final product. The choice of catalyst and reaction conditions can significantly impact the yield and purity of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate.
In terms of pharmacokinetics, studies have shown that ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. When administered orally or intravenously, the compound is rapidly absorbed into the bloodstream and distributed throughout various tissues. Its metabolic stability and low toxicity profile make it an attractive candidate for further preclinical and clinical evaluation.
The clinical potential of ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate is currently being explored through various preclinical studies and early-stage clinical trials. Preliminary results from these trials have been promising, with the compound demonstrating efficacy in reducing inflammation and combating bacterial infections without significant adverse effects. However, further research is needed to fully understand its safety and efficacy profiles before it can be approved for widespread use.
In conclusion, Ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate (CAS No. 2138355-49-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it a valuable candidate for further investigation into anti-inflammatory and antimicrobial therapies. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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